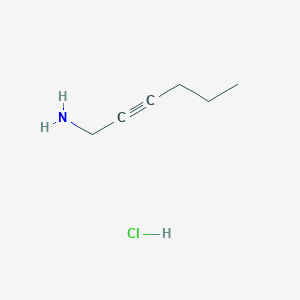
Hex-2-yn-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-2-yn-1-amine;hydrochloride is an organic compound that belongs to the class of alkynes and amines. It is characterized by the presence of a triple bond between the second and third carbon atoms and an amine group attached to the first carbon atom. The hydrochloride form indicates that it is a salt formed by the reaction of hex-2-yn-1-amine with hydrochloric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hex-2-yn-1-amine;hydrochloride can be synthesized through various methods. One common approach involves the reaction of hex-2-yne with ammonia in the presence of a catalyst to form hex-2-yn-1-amine. This amine is then treated with hydrochloric acid to produce the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Hex-2-yn-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, forming alkenes or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oximes or other oxidized derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted amines.
Scientific Research Applications
Hex-2-yn-1-amine;hydrochloride has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hex-2-yn-1-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The triple bond in the alkyne moiety can participate in various chemical reactions, contributing to the compound’s reactivity and potential biological effects.
Comparison with Similar Compounds
Hex-5-yn-1-amine;hydrochloride: Another alkyne amine with a different position of the triple bond.
Propargylamine: A simpler alkyne amine with a shorter carbon chain.
Phenylpropargylamine: An aromatic derivative with a phenyl group attached to the alkyne moiety.
Uniqueness: Hex-2-yn-1-amine;hydrochloride is unique due to the specific position of the triple bond and the amine group, which imparts distinct chemical and biological properties
Properties
CAS No. |
88211-51-2 |
|---|---|
Molecular Formula |
C6H12ClN |
Molecular Weight |
133.62 g/mol |
IUPAC Name |
hex-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-2-3-4-5-6-7;/h2-3,6-7H2,1H3;1H |
InChI Key |
VPPDZKULGGYWPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(Naphthalen-2-yl)oxy]butyl}azepane](/img/structure/B14401767.png)
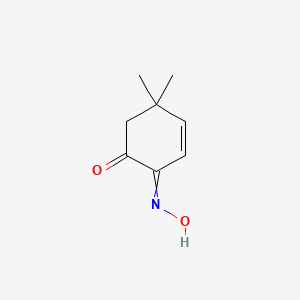
![Ethyl 2-{[amino(methylsulfanyl)phosphoryl]oxy}benzoate](/img/structure/B14401787.png)
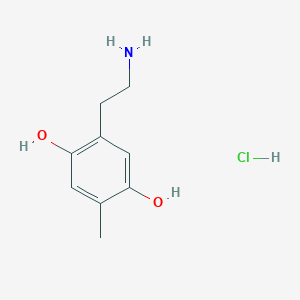

![5,8,9-Trimethyl-1-oxo-1H-pyrimido[1,2-A]quinoxaline-2-carboxylic acid](/img/structure/B14401803.png)
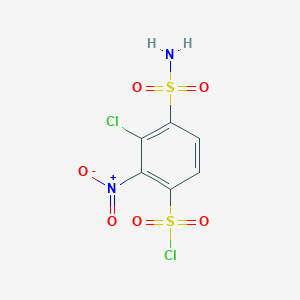

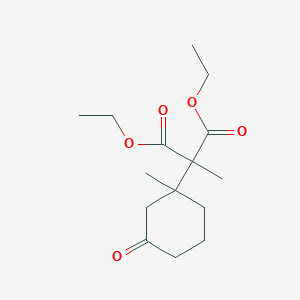
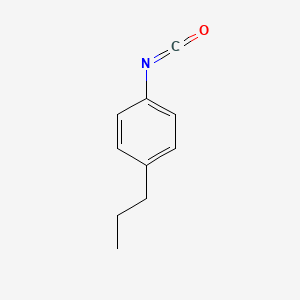



![2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine](/img/structure/B14401837.png)
